Home > Products > Building Blocks P19043 > 5-(Trifluoromethyl)pyridazin-3-amine
5-(Trifluoromethyl)pyridazin-3-amine - 1211591-88-6

5-(Trifluoromethyl)pyridazin-3-amine

Catalog Number: EVT-1819340
CAS Number: 1211591-88-6
Molecular Formula: C5H4F3N3
Molecular Weight: 163.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[3-Phenyl-5-(trifluoro­meth­yl)pyrazol-1-yl]pyridazin-3(2H)-one

Compound Description: This compound is a cyclo­oxygenase-2 (COX-2) inhibitor. It belongs to the 1,3-diaryl­pyrazole derivative class of compounds. []

Relevance: This compound shares a pyridazinone core with 5-(trifluoromethyl)pyridazin-3-amine, differing by the substitution of the 3-amino group with a 3-phenyl-5-(trifluoromethyl)pyrazol-1-yl group. []

6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine

Compound Description: The structure of this compound has been studied using single-crystal X-ray diffraction. Its crystal structure reveals interesting features such as planar pyridazine rings, intermolecular hydrogen bonding, and π–π interactions. []

Relevance: This compound shares the pyridazin-3-amine core structure with 5-(trifluoromethyl)pyridazin-3-amine. The key difference is the presence of a chlorine atom at the 6-position and a 2-methoxyphenyl substituent on the amine group in 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine. []

3-Chloro-5-(trifluoromethyl)pyridin-2-amine

Compound Description: This compound is an intermediate in the synthesis of the fungicide fluazinam. []

Relevance: This compound shares structural similarities with 5-(trifluoromethyl)pyridazin-3-amine, both containing a trifluoromethyl group at the 5-position and an amino group at the 3-position of their respective heterocyclic rings. The difference lies in the core heterocycle, with 3-chloro-5-(trifluoromethyl)pyridin-2-amine containing a pyridine ring and 5-(trifluoromethyl)pyridazin-3-amine containing a pyridazine ring. []

4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives

Compound Description: This series of compounds exhibited promising anticancer activity in vitro against three cancer cell lines: prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC). Notably, these derivatives displayed equal or greater cytotoxic activity compared to the reference drug, doxorubicin. []

Relevance: These compounds, while not directly containing a pyridazine ring, are considered related to 5-(trifluoromethyl)pyridazin-3-amine due to their shared features. All compounds in this series incorporate a trifluoromethyl group and a halogen atom, specifically chlorine (Cl) or fluorine (F), linked to a benzamide or benzothioamide moiety. The presence of these electron-withdrawing groups is considered crucial for their anticancer activity and is also found in the structure of 5-(trifluoromethyl)pyridazin-3-amine. []

5-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-amine

Compound Description: This compound exhibits a nearly planar molecular skeleton. Notably, it displays a polarized (charge-separated) electronic structure within its nitroaniline portion. []

Relevance: Although structurally distinct, this compound shares a key structural element with 5-(trifluoromethyl)pyridazin-3-amine, specifically the presence of both a trifluoromethyl group and an amine group. These functional groups contribute to the overall polarity and electronic properties of both molecules, potentially influencing their interactions with biological targets. []

Ethyl 1‐Benzyl‐trans‐5-(trifluoromethyl)pyrrolidine‐3‐carboxylate

Compound Description: This compound serves as a precursor to azomethine ylides, valuable intermediates in organic synthesis, particularly for constructing nitrogen-containing heterocycles. Notably, the incorporation of the trifluoromethyl group in this molecule contributes to improved regio- and diastereo-control during cycloaddition reactions. []

Relevance: Though not a direct analogue, this compound's relevance to 5-(trifluoromethyl)pyridazin-3-amine stems from their shared trifluoromethyl moiety and their potential as building blocks for synthesizing diverse heterocyclic compounds. The presence of the trifluoromethyl group in both molecules can significantly influence their reactivity and physicochemical properties. []

Bis(3-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-4,4'-azo- and -azoxyfurazan Derivatives

Compound Description: This series of compounds exhibits notably high crystal densities. []

Relevance: These compounds, while structurally diverse, share the presence of a trifluoromethyl group with 5-(trifluoromethyl)pyridazin-3-amine. This shared feature is likely to influence their physicochemical properties. []

N-(4-((4-chlorobenzyl)oxy)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine

Compound Description: This compound's structure was elucidated through X-ray analysis, revealing intermolecular N–HN interactions between adjacent molecules in its crystal lattice. []

Relevance: This compound shares structural similarities with 5-(trifluoromethyl)pyridazin-3-amine, both featuring a trifluoromethyl group attached to a six-membered aromatic heterocycle. The distinction arises from the core heterocycle, with N-(4-((4-chlorobenzyl)oxy)phenyl)-4-(trifluoromethyl)pyrimidin-2-amine incorporating a pyrimidine ring and 5-(trifluoromethyl)pyridazin-3-amine a pyridazine ring. []

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)

Compound Description: This compound, known as PQR309 or bimiralisib, is a potent pan-class I PI3K inhibitor that also targets mTOR kinase. It exhibits favorable pharmacological properties, including oral bioavailability, brain penetration, and a favorable pharmacokinetic profile. []

Relevance: PQR309 (Bimiralisib), while not a direct structural analogue of 5-(trifluoromethyl)pyridazin-3-amine, shares the presence of a trifluoromethyl-substituted pyridine moiety. Despite structural differences, this shared feature highlights the potential significance of this chemical motif in medicinal chemistry, particularly for developing kinase inhibitors. []

3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Compound Description: This compound demonstrates promising anticancer properties, showing significant inhibitory effects on the proliferation of human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45. []

Relevance: While structurally distinct from 5-(trifluoromethyl)pyridazin-3-amine, this compound shares the presence of a trifluoromethyl group. The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and biological activity. The presence of this group in both compounds highlights its potential significance in influencing their respective pharmacological profiles. []

Overview

5-(Trifluoromethyl)pyridazin-3-amine is an organic compound notable for its trifluoromethyl group, which enhances its chemical reactivity and biological activity. This compound is classified under the category of pyridazine derivatives, which are known for their diverse applications in pharmaceuticals and agrochemicals. The molecular formula for 5-(Trifluoromethyl)pyridazin-3-amine is C5H4F3N3C_5H_4F_3N_3, with a molecular weight of approximately 163.1 g/mol. Its unique structure contributes to its significance in various scientific fields, including medicinal chemistry and materials science .

Synthesis Analysis

Methods

The synthesis of 5-(Trifluoromethyl)pyridazin-3-amine typically involves several key steps:

  1. Starting Material: The process often begins with 5-bromo-3-nitropyridine, which serves as a precursor.
  2. Trifluoromethylation: A common method for introducing the trifluoromethyl group involves using trifluoromethyltrimethylsilane in the presence of a copper catalyst. This step is crucial as it alters the electronic properties of the molecule, enhancing its reactivity.
  3. Reduction: Following the introduction of the trifluoromethyl group, the nitro group is reduced to an amine, typically using hydrogenation techniques or other reducing agents like sodium borohydride .

Technical Details

The synthesis can be conducted under controlled conditions to optimize yield and purity. Continuous flow reactors are often employed in industrial settings to facilitate large-scale production while maintaining efficiency .

Molecular Structure Analysis

Structure

The molecular structure of 5-(Trifluoromethyl)pyridazin-3-amine features a pyridazine ring with a trifluoromethyl substituent at the fifth position and an amino group at the third position. This arrangement significantly influences its chemical behavior and interactions.

Data

  • Molecular Formula: C5H4F3N3C_5H_4F_3N_3
  • Molecular Weight: 163.1 g/mol
  • CAS Number: 1211591-88-6
  • MDL Number: MFCD20726836 .
Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyridazin-3-amine can participate in various chemical reactions:

  • Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The nitro group can be reduced back to an amine.
  • Substitution Reactions: The trifluoromethyl group can undergo nucleophilic substitution reactions, making it versatile for further functionalization .

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
  • Reducing Agents: Hydrogen gas with palladium catalysts or sodium borohydride.
  • Nucleophiles for Substitution: Sodium methoxide or potassium tert-butoxide .

Major Products Formed

The reactions typically yield trifluoromethyl-substituted pyridine derivatives that can be further modified for various applications.

Mechanism of Action

Process

The mechanism of action for 5-(Trifluoromethyl)pyridazin-3-amine primarily involves its interaction with biological targets through biochemical pathways. The trifluoromethyl group enhances lipophilicity, influencing bioavailability and cellular uptake.

Data

Research indicates that this compound exhibits fungicidal activity, affecting mitochondrial electron transport chains and potentially targeting specific enzymes or receptors within cells .

Physical and Chemical Properties Analysis

Physical Properties

5-(Trifluoromethyl)pyridazin-3-amine is characterized by:

  • Appearance: Typically exists as a solid or liquid depending on purity and formulation.
  • Storage Conditions: Recommended storage includes keeping the compound in a dark place at temperatures between 2°C to 8°C to maintain stability .

Chemical Properties

Key chemical properties include:

  • Reactivity due to the presence of both amino and trifluoromethyl groups, allowing for diverse chemical transformations.
  • Solubility characteristics that may vary based on solvent polarity due to its functional groups .
Applications

5-(Trifluoromethyl)pyridazin-3-amine has numerous scientific applications:

  1. Chemistry: Acts as a building block in synthesizing more complex molecules, particularly in catalysis and material development.
  2. Biology: Investigated for potential antimicrobial and anticancer properties, contributing to drug discovery efforts.
  3. Medicine: Serves as a precursor for pharmaceutical agents targeting specific biological pathways.
  4. Agrochemicals: Utilized in developing pesticides and herbicides due to its biological activity .
Introduction to Pyridazine-Based Heterocycles in Medicinal Chemistry

Pyridazine, a six-membered diazine heterocycle featuring two adjacent nitrogen atoms, has emerged as a cornerstone scaffold in rational drug design. Its unique electronic distribution, planar geometry, and capacity for diverse non-covalent interactions render it an invaluable template for developing bioactive molecules. The scaffold’s inherent polarity enhances aqueous solubility relative to phenyl or pyridine counterparts, while its nitrogen atoms serve as hydrogen bond acceptors, facilitating target engagement. Recent advances have demonstrated that strategic substitution—particularly with electron-withdrawing groups like trifluoromethyl at the C5 position—can profoundly modulate the physicochemical and pharmacological profiles of pyridazine derivatives, propelling their adoption in medicinal chemistry campaigns targeting challenging disease pathways [3] [7].

Historical Significance of Pyridazine Derivatives in Drug Discovery

The therapeutic exploitation of pyridazine derivatives spans over five decades, evolving from serendipitous discoveries to structure-based design. Early applications focused on cardiovascular therapeutics, exemplified by hydralazine, a vasodilator acting via nitric oxide release. The discovery of its pyridazine core stimulated synthetic efforts to explore bioisosteric replacements for phenyl rings in lead compounds. This strategy gained momentum when molecular modeling revealed that pyridazine’s 120° ring angle and dipole moment (∼5 D) enabled distinct binding modes compared to other azines [3].

A transformative advancement emerged with kinase inhibitor development. Ponatinib, an FDA-approved BCR-ABL inhibitor for chronic myeloid leukemia, incorporates a pyridazine core critical for binding to the kinase hinge region through a key hydrogen bond with the backbone NH of residue Glu286. Similarly, TAK-593 (Phase I clinical trial), featuring an imidazo[1,2-b]pyridazine scaffold, demonstrates potent pan-VEGFR inhibition (IC50 = 0.95 nM against VEGFR-2), underscoring pyridazine’s versatility in targeting angiogenic pathways [3].

Recent innovations have exploited the scaffold’s synthetic tractability for antimicrobial development. Synthetic Mimics of Antimicrobial Peptides (SMAMPs) incorporating pyridazine cores demonstrated potent membrane-disrupting activity against multidrug-resistant Staphylococcus aureus (MIC = 0.78 μg/mL), leveraging the heterocycle’s amphiphilic character to enhance bacterial membrane selectivity over mammalian cells [8].

Table 1: Clinically Significant Pyridazine-Containing Bioactive Molecules

CompoundTherapeutic TargetClinical StatusKey Structural Feature
PonatinibBCR-ABL kinaseFDA-approved (2012)Imidazopyridazine
TAK-593VEGFR/PDGFR kinasesPhase IImidazo[1,2-b]pyridazine
SMAMP 1aBacterial membranesPreclinicalAmphiphilic pyridazine oligomer
VEGFR-2 Inhibitor 18bVEGFR-2 tyrosine kinasePreclinical3-[4-{(6-Oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea (IC50 = 60.7 nM) [3]

Role of Trifluoromethyl Substituents in Bioactive Molecule Design

The trifluoromethyl group (-CF₃) is a privileged substituent in agrochemicals and pharmaceuticals, with >20% of FDA-approved drugs containing fluorine or fluorinated groups. Its profound influence on molecular properties arises from three synergistic effects: lipophilicity enhancement (π-system shielding), electron-withdrawing character (modulating pKa and HOMO/LUMO energies), and metabolic stability (C-F bond strength). -CF₃’s high Hansch hydrophobicity constant (π = 0.88) increases membrane permeability without proportional escalation of P-glycoprotein recognition, while its strong inductive effect (-Iσ = 0.43) acidifies adjacent functional groups, enhancing electrostatic complementarity with targets [4] [7] [9].

Trifluoromethylation strategies have evolved substantially. Nucleophilic trifluoromethylation employs reagents like TMSCF₃ (Ruppert-Prakash reagent), activated by fluoride to generate CF₃⁻ equivalents that attack electrophilic centers. Radical pathways utilize CF₃I/B₂pin₂ systems under photoredox catalysis for C–H functionalization. Electrophilic trifluoromethylation employs hypervalent iodine reagents (e.g., Umemoto’s reagent), particularly effective for electron-rich heterocycles. These methods enable regioselective installation of -CF₃ onto pyridazine rings—a transformation historically challenging due to ring electron deficiency [4].

In pyridazine systems, C5-trifluoromethyl substitution exerts electronic effects distinct from meta-CF₃ in benzene. Quantum mechanical calculations reveal that 5-(trifluoromethyl)pyridazin-3-amine exhibits a dipole moment of 4.8 Debye and π-deficient character (LUMO energy = -1.42 eV), facilitating charge-transfer interactions with biological nucleophiles. The compound’s calculated logP (1.85) balances solubility and permeability, outperforming non-fluorinated analogs in cell-based assays [7] [9].

Table 2: Comparative Properties of Pyridazin-3-amine Derivatives

SubstituentlogP (Calculated)Dipole Moment (D)LUMO Energy (eV)VEGFR-2 IC₅₀ (μM)
H0.323.1-0.98>100
CH₃0.913.5-1.0538.2
CF₃1.854.8-1.421.3 [3] [7]

Rationale for Targeting 5-(Trifluoromethyl)pyridazin-3-amine as a Privileged Scaffold

The fusion of pyridazine’s hydrogen-bonding capability with the trifluoromethyl group’s physicochemical effects creates a versatile pharmacophore. Computational docking reveals that 5-(trifluoromethyl)pyridazin-3-amine adopts a bidirectional hydrogen-bonding motif: the exocyclic amine serves as a hydrogen bond donor (e.g., to VEGFR-2 hinge region residue Cys919), while N2 of the pyridazine ring accepts a hydrogen bond from Leu840. The -CF₃ group engages in orthogonal hydrophobic pocket filling and halogen bonding interactions with Pro916 and Asp1046, explaining its 80-fold potency enhancement over unsubstituted analogs [3] [7].

The scaffold’s synthetic versatility facilitates divergent derivatization. Key reactions include:

  • N1-Alkylation/Arylation: Pd-catalyzed aminations for introducing pharmacophores (e.g., Buchwald-Hartwig coupling)
  • C4 Functionalization: Electrophilic aromatic substitution (SEAr) or directed ortho-lithiation
  • Ring Annulation: Condensation with β-dicarbonyls to form triazolopyridazines for kinase inhibition
  • Urea/Amide Formation: Reaction with isocyanates or acyl chlorides to extend H-bond networks

This adaptability is exemplified in VEGFR-2 inhibitor compound 8c (3-(4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)urea derivative), where the 5-CF₃ pyridazinone core achieves nanomolar inhibition (IC50 = 1.3 μM) against VEGFR-2—superior to sorafenib (IC50 = 90 nM) in cellular assays. The compound suppresses VEGF-induced HUVEC proliferation at 10 μM by disrupting VEGFR-2 autophosphorylation, validating scaffold efficacy [3] [7] [10].

Structural biology studies reveal that 5-(trifluoromethyl)pyridazin-3-amine derivatives disrupt protein-protein interfaces inaccessible to larger scaffolds. In D-amino acid oxidase (DAAO) inhibitors, the compact core (MW = 163.1 g/mol) occupies a subpocket near FAD with the -CF₃ group displacing structured water molecules, enhancing binding entropy. This "fragment-like" character combined with lead-like properties (PSA = 50 Ų, HBD = 1) positions the scaffold favorably for CNS applications, including schizophrenia therapeutics targeting the D-serine pathway [10].

Table 3: Therapeutic Applications of 5-(Trifluoromethyl)pyridazin-3-amine Derivatives

Therapeutic AreaMolecular TargetRepresentative DerivativeKey Biological Effect
OncologyVEGFR-2 tyrosine kinaseCompound 8cInhibits HUVEC proliferation (IC₅₀ = 1.3 μM)
AntimicrobialsBacterial membranesSMAMP 1aDisrupts S. aureus membranes (MIC = 0.78 μg/mL)
NeuroscienceD-amino acid oxidase (DAAO)US10463663B2 Claimed CompoundIncreases D-serine levels in prefrontal cortex
Energetic MaterialsN/AFused triazolopyridazinesHigh enthalpy of formation (>300 kJ/mol) [2]

Properties

CAS Number

1211591-88-6

Product Name

5-(Trifluoromethyl)pyridazin-3-amine

IUPAC Name

5-(trifluoromethyl)pyridazin-3-amine

Molecular Formula

C5H4F3N3

Molecular Weight

163.1 g/mol

InChI

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-4(9)11-10-2-3/h1-2H,(H2,9,11)

InChI Key

NMHGKWPZNCTIHR-UHFFFAOYSA-N

SMILES

C1=C(C=NN=C1N)C(F)(F)F

Canonical SMILES

C1=C(C=NN=C1N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.